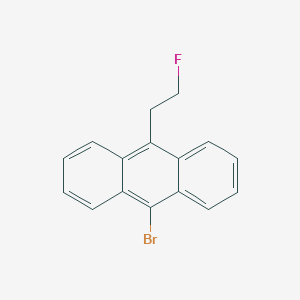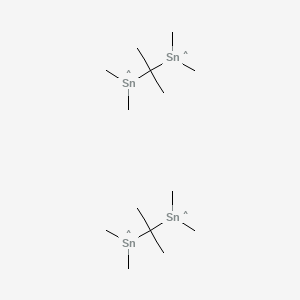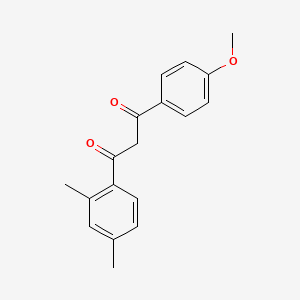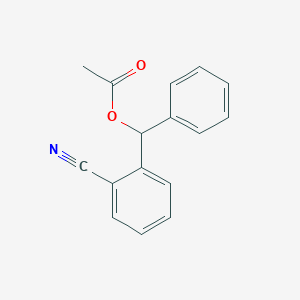
9-Bromo-10-(2-fluoroethyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-(2-fluoroethyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of bromine and fluoroethyl groups to the anthracene structure modifies its chemical and physical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene typically involves the bromination of anthracene followed by the introduction of the fluoroethyl group. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds through a radical mechanism where bromine radicals attack the anthracene at the 9-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and light conditions to ensure efficient and consistent bromination. The subsequent introduction of the fluoroethyl group can be achieved through nucleophilic substitution reactions using appropriate fluoroethylating agents.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions, particularly electrophilic aromatic substitution, where the bromine or fluoroethyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core or the substituents.
Addition Reactions: The double bonds in the anthracene structure can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Fluoroethylation: Fluoroethylating agents such as fluoroethyl halides under nucleophilic substitution conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, bromination yields 9-bromoanthracene, while fluoroethylation introduces the fluoroethyl group at the desired position.
Aplicaciones Científicas De Investigación
9-Bromo-10-(2-fluoroethyl)anthracene has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): The compound’s unique photophysical properties make it suitable for use in OLEDs as a blue-emitting material.
Fluorescent Probes: Its fluorescence properties are utilized in the development of fluorescent probes for biological imaging and sensing.
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems, which have applications in solar energy harvesting and light-emitting devices.
Mecanismo De Acción
The mechanism by which 9-Bromo-10-(2-fluoroethyl)anthracene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer processes such as triplet–triplet annihilation . This makes it valuable in applications requiring efficient light absorption and emission.
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties.
9-Bromoanthracene: A precursor in the synthesis of 9-Bromo-10-(2-fluoroethyl)anthracene.
Uniqueness: this compound is unique due to the combination of bromine and fluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its suitability for specific applications such as photon upconversion and fluorescent probes, where both the bromine and fluoroethyl groups play a crucial role in its performance.
Propiedades
Número CAS |
90867-01-9 |
|---|---|
Fórmula molecular |
C16H12BrF |
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
9-bromo-10-(2-fluoroethyl)anthracene |
InChI |
InChI=1S/C16H12BrF/c17-16-14-7-3-1-5-11(14)13(9-10-18)12-6-2-4-8-15(12)16/h1-8H,9-10H2 |
Clave InChI |
DZQNOKMNVOUKSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)



